molecular formula C11H8F3NO B8263535 5-Methoxy-8-(trifluoromethyl)quinoline

5-Methoxy-8-(trifluoromethyl)quinoline

Cat. No.: B8263535
M. Wt: 227.18 g/mol
InChI Key: OMGAUSCEWCGGMF-UHFFFAOYSA-N
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Description

5-Methoxy-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties, making them valuable in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-8-(trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group and a methoxy group onto the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications. For example, starting from 5-chloro-2-nitroaniline, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the quinoline core .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of specialized reagents for introducing fluorine atoms. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Methoxy-8-(trifluoromethyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 5-Methoxy-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-8-(trifluoromethyl)quinoline include other fluorinated quinolines, such as:

Uniqueness

What sets this compound apart is the specific combination of the methoxy and trifluoromethyl groups on the quinoline ring. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methoxy-8-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-16-9-5-4-8(11(12,13)14)10-7(9)3-2-6-15-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGAUSCEWCGGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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